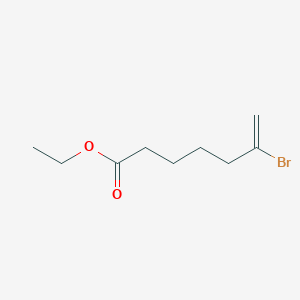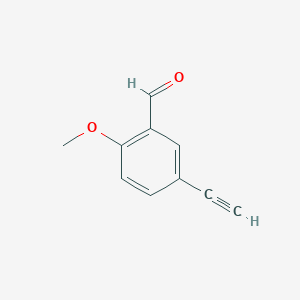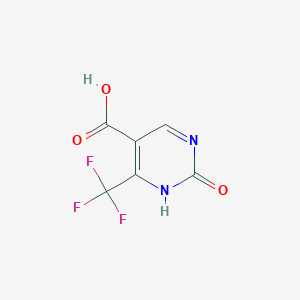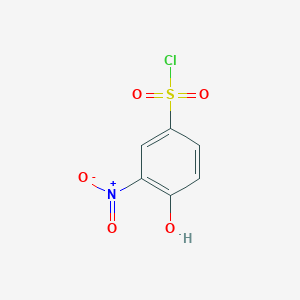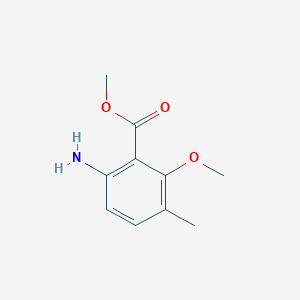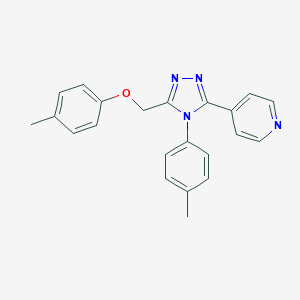
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
作用机制
The mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells through the disruption of essential cellular processes. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to interact with specific enzymes and proteins, leading to the modulation of their activity.
生化和生理效应
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells, including Candida albicans, Escherichia coli, and breast cancer cells. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to exhibit antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various scientific research studies. However, Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- also has some limitations. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the field of material science, such as the development of new catalysts. Additionally, further studies are needed to fully understand the mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- and its potential applications in the treatment of various diseases.
合成方法
The synthesis of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- can be achieved through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of pyridine, 4-(4-methylphenyl)-1,2,4-triazole-3-thiol, and 4-methylphenoxyacetic acid as starting materials. The reaction proceeds through a series of steps involving the use of different chemical reagents such as acetic anhydride, sodium hydroxide, and hydrochloric acid. The final product is obtained after purification through column chromatography.
科学研究应用
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to have potential applications in the field of material science and catalysis.
属性
CAS 编号 |
141079-05-2 |
|---|---|
产品名称 |
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- |
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-[5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H20N4O/c1-16-3-7-19(8-4-16)26-21(15-27-20-9-5-17(2)6-10-20)24-25-22(26)18-11-13-23-14-12-18/h3-14H,15H2,1-2H3 |
InChI 键 |
XJSCRALNUGHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
其他 CAS 编号 |
141079-05-2 |
同义词 |
4-(5-((4-Methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-y l)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
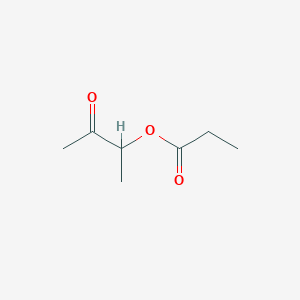
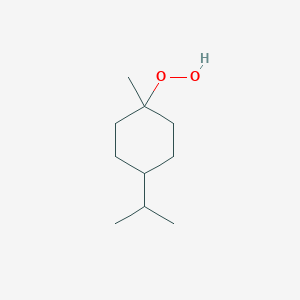
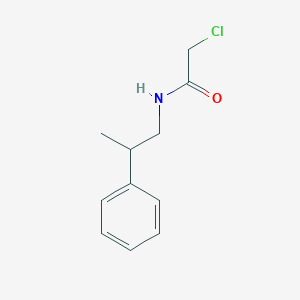
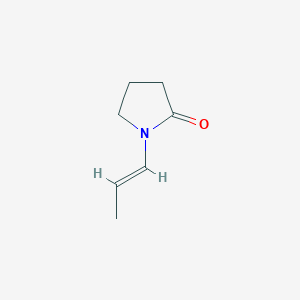
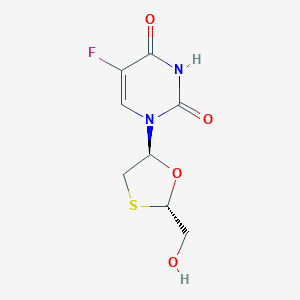
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
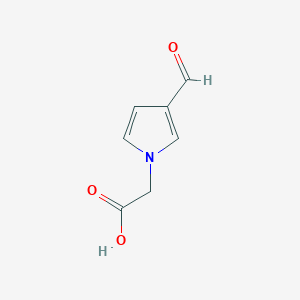
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
